molecular formula C11H9N3O4S B14946270 4-(Pyrimidin-2-ylsulfamoyl)benzoic acid

4-(Pyrimidin-2-ylsulfamoyl)benzoic acid

Cat. No.: B14946270
M. Wt: 279.27 g/mol
InChI Key: HRYATXLYVNRBDF-UHFFFAOYSA-N
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Description

4-[(2-Pyrimidinylamino)sulfonyl]benzoic acid is an organic compound that features a benzoic acid moiety substituted with a sulfonamide group linked to a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2-Pyrimidinylamino)sulfonyl]benzoic acid typically involves the following steps:

    Formation of the sulfonamide linkage: This can be achieved by reacting 4-aminobenzoic acid with a suitable sulfonyl chloride derivative, such as 2-pyrimidinylsulfonyl chloride, under basic conditions.

    Purification: The crude product is purified using recrystallization or chromatography techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and cost-effectiveness. This may include continuous flow reactors and automated purification systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

4-[(2-Pyrimidinylamino)sulfonyl]benzoic acid can undergo various chemical reactions, including:

    Electrophilic aromatic substitution: The aromatic ring can participate in reactions such as nitration, sulfonation, and halogenation.

    Nucleophilic substitution: The sulfonamide group can be targeted for nucleophilic attack, leading to the formation of various derivatives.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.

Common Reagents and Conditions

    Electrophilic aromatic substitution: Common reagents include nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

    Nucleophilic substitution: Reagents such as amines or alcohols can be used to replace the sulfonamide group.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would yield nitro derivatives, while nucleophilic substitution could produce various substituted sulfonamides.

Scientific Research Applications

4-[(2-Pyrimidinylamino)sulfonyl]benzoic acid has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or enhanced mechanical strength.

    Biological Studies: It can serve as a probe or ligand in biochemical assays to study enzyme activity or protein interactions.

Mechanism of Action

The mechanism of action of 4-[(2-Pyrimidinylamino)sulfonyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, while the aromatic ring and pyrimidine moiety can participate in π-π interactions and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

    4-[(2-Pyrimidinylamino)benzoic acid: Lacks the sulfonyl group but retains the pyrimidine and benzoic acid moieties.

    4-[(2-Pyridinylamino)sulfonyl]benzoic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    4-[(2-Pyrimidinylamino)sulfonyl]phenylacetic acid: Contains a phenylacetic acid moiety instead of a benzoic acid moiety.

Uniqueness

4-[(2-Pyrimidinylamino)sulfonyl]benzoic acid is unique due to the presence of both the sulfonamide and pyrimidine functionalities, which can confer specific chemical and biological properties

Properties

Molecular Formula

C11H9N3O4S

Molecular Weight

279.27 g/mol

IUPAC Name

4-(pyrimidin-2-ylsulfamoyl)benzoic acid

InChI

InChI=1S/C11H9N3O4S/c15-10(16)8-2-4-9(5-3-8)19(17,18)14-11-12-6-1-7-13-11/h1-7H,(H,15,16)(H,12,13,14)

InChI Key

HRYATXLYVNRBDF-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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